molecular formula C22H25N5O2S B11579228 N,N-diethyl-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N,N-diethyl-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11579228
M. Wt: 423.5 g/mol
InChI Key: PBJQWLBZZJGRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DIETHYL-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

The synthesis of N,N-DIETHYL-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions. For instance, the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with ethyl chloroformate in the presence of a base like piperidine can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N,N-DIETHYL-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N,N-DIETHYL-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-DIETHYL-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes like PARP-1 and EGFR, leading to apoptosis in cancer cells. The compound upregulates pro-apoptotic genes like P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating anti-apoptotic genes like Bcl2 .

Comparison with Similar Compounds

N,N-DIETHYL-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives, such as:

The uniqueness of N,N-DIETHYL-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific combination of pharmacophores, which confer its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

N,N-diethyl-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H25N5O2S/c1-4-26(5-2)21(28)19-18(15-11-13-17(29-3)14-12-15)25-27-20(23-24-22(27)30-19)16-9-7-6-8-10-16/h6-14,18-19,25H,4-5H2,1-3H3

InChI Key

PBJQWLBZZJGRSM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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